

Application Note: Spectroscopic Characterization of Oleic Diethanolamide using FTIR and NMR

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Compound of Interest	
Compound Name:	Oleic diethanolamide
Cat. No.:	B148201
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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols and data for the structural elucidation of **Oleic Diethanolamide** (CAS 93-83-4), a non-ionic surfactant, using Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

Oleic diethanolamide (ODEA) is a non-ionic surfactant widely used in cosmetics, personal care products, and industrial applications for its emulsifying, foam-stabilizing, and viscosity-enhancing properties.^[1] Its molecular structure, derived from the condensation of oleic acid and diethanolamine, consists of a long unsaturated alkyl chain, a tertiary amide group, and two hydroxyl groups.^{[1][2]} Accurate structural confirmation and purity assessment are critical for its application, particularly in pharmaceutical and personal care formulations. FTIR and NMR spectroscopy are powerful analytical techniques for this purpose, providing detailed information about the molecule's functional groups and atomic connectivity.

Spectroscopic Data Summary

The following tables summarize the characteristic spectroscopic data for **Oleic Diethanolamide**.

FTIR Spectroscopy Data

The FTIR spectrum of ODEA is characterized by absorption bands corresponding to its key functional groups. The absence of the broad carboxylic acid O-H stretch (around 3000 cm^{-1}) and the ester C=O stretch (around 1740 cm^{-1}) from the starting materials, coupled with the appearance of the amide C=O band, confirms successful synthesis.[\[3\]](#)

Wavenumber (cm^{-1})	Vibration Mode	Functional Group	Intensity
~3365 - 3451	O-H Stretch	Hydroxyl (-OH)	Strong, Broad
~3003	=C-H Stretch	Alkene	Medium
~2924 - 2927	C-H Asymmetric Stretch	Alkane (-CH ₂)	Strong
~2854 - 2855	C-H Symmetric Stretch	Alkane (-CH ₂)	Strong
~1618 - 1655	C=O Stretch (Amide I)	Tertiary Amide	Strong
~1465	C-H Bend	Alkane (-CH ₂)	Medium
~1068	C-N Stretch	Tertiary Amide	Medium

Data compiled from sources.[\[4\]](#)[\[5\]](#)[\[6\]](#)

NMR Spectroscopy Data

NMR spectroscopy provides detailed structural information by probing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei. Spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Chemical Shifts

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~5.34	Multiplet	Olefinic protons (-CH=CH-)
~3.58	Triplet	Methylene protons adjacent to OH (-N-CH ₂ -CH ₂ -OH)
~2.90	Triplet	Methylene protons adjacent to Nitrogen (-N-CH ₂ -CH ₂ -OH)
~2.12	Triplet	Methylene protons α to amide C=O (-CH ₂ -C=O)
~2.00	Multiplet	Allylic protons (-CH ₂ -CH=CH-)
~1.58	Multiplet	Methylene protons β to amide C=O (-CH ₂ -CH ₂ -C=O)
~1.20 - 1.38	Multiplet	Bulk methylene protons of alkyl chain (-(CH ₂) _n -)
~0.88	Triplet	Terminal methyl protons (-CH ₃)

Data compiled from sources.[\[7\]](#)[\[8\]](#)

¹³C NMR Chemical Shifts

Chemical Shift (δ , ppm)	Assignment
~173.6	Amide Carbonyl (C=O)
~130.0	Olefinic Carbons (-CH=CH-)
~60-70	Carbons adjacent to OH (-CH ₂ -OH)
~50	Carbons adjacent to Nitrogen (-N-CH ₂)
~37	Carbon α to amide C=O (-CH ₂ -C=O)
~22-32	Alkyl chain carbons (-(CH ₂) _n -)
~14.1	Terminal Methyl Carbon (-CH ₃)

Data compiled from sources.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Experimental Protocols

FTIR Spectroscopy Protocol (ATR Method)

Attenuated Total Reflectance (ATR) is a convenient method for analyzing liquid samples like ODEA without extensive sample preparation.

- Instrument Setup:
 - Use an FTIR spectrometer equipped with a single-reflection ATR accessory (e.g., with a diamond or germanium crystal).
 - Set the data acquisition range from 4000 cm^{-1} to 600 cm^{-1} .
 - Set the resolution to 4 cm^{-1} .
 - Program the instrument to collect and average 32 scans for a good signal-to-noise ratio.
[\[10\]](#)
- Sample Analysis:
 - Before analysis, ensure the ATR crystal surface is clean by wiping it with a solvent-moistened cloth (e.g., isopropanol) and allowing it to dry completely.
 - Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
 - Place a small drop (approximately 0.1 g) of the viscous **Oleic Diethanolamide** sample directly onto the center of the ATR crystal.
[\[10\]](#)
 - Acquire the sample spectrum.
- Data Processing:
 - Perform baseline correction and spectral normalization as needed using the spectrometer software.

- Identify and label the characteristic peaks corresponding to the functional groups listed in Table 2.1.

NMR Spectroscopy Protocol (¹H and ¹³C)

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **Oleic Diethanolamide** into a clean, dry NMR tube.
 - Add approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), to the NMR tube. CDCl₃ is often used as its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) are well-known and can serve as internal references.[11]
 - Cap the tube and gently vortex or invert it until the sample is completely dissolved.
- Instrument Setup (300-400 MHz Spectrometer):
 - Tune and shim the spectrometer probe to the sample to ensure magnetic field homogeneity.
 - For ¹H NMR:
 - Use a standard single-pulse experiment.
 - Acquire 8 to 16 scans.
 - Set the spectral width to cover a range of -2 to 12 ppm.
 - Use a relaxation delay of 1-2 seconds.
 - For ¹³C NMR:
 - Use a proton-decoupled pulse program (e.g., zgpg30).
 - Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
 - Set the spectral width to cover a range of 0 to 200 ppm.

- Use a longer relaxation delay (e.g., 2-5 seconds).
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.
 - Phase correct the resulting spectrum.
 - Perform baseline correction.
 - Calibrate the chemical shift scale. For CDCl_3 , reference the residual solvent peak to 7.26 ppm for ^1H and 77.16 ppm for ^{13}C .[\[11\]](#)
 - Integrate the peaks in the ^1H spectrum to determine the relative ratios of protons.
 - Analyze the chemical shifts, multiplicities, and integration values to assign signals to the molecular structure.

Visualization

The following diagrams illustrate the experimental workflow and the correlation between the molecular structure and its spectroscopic signatures.

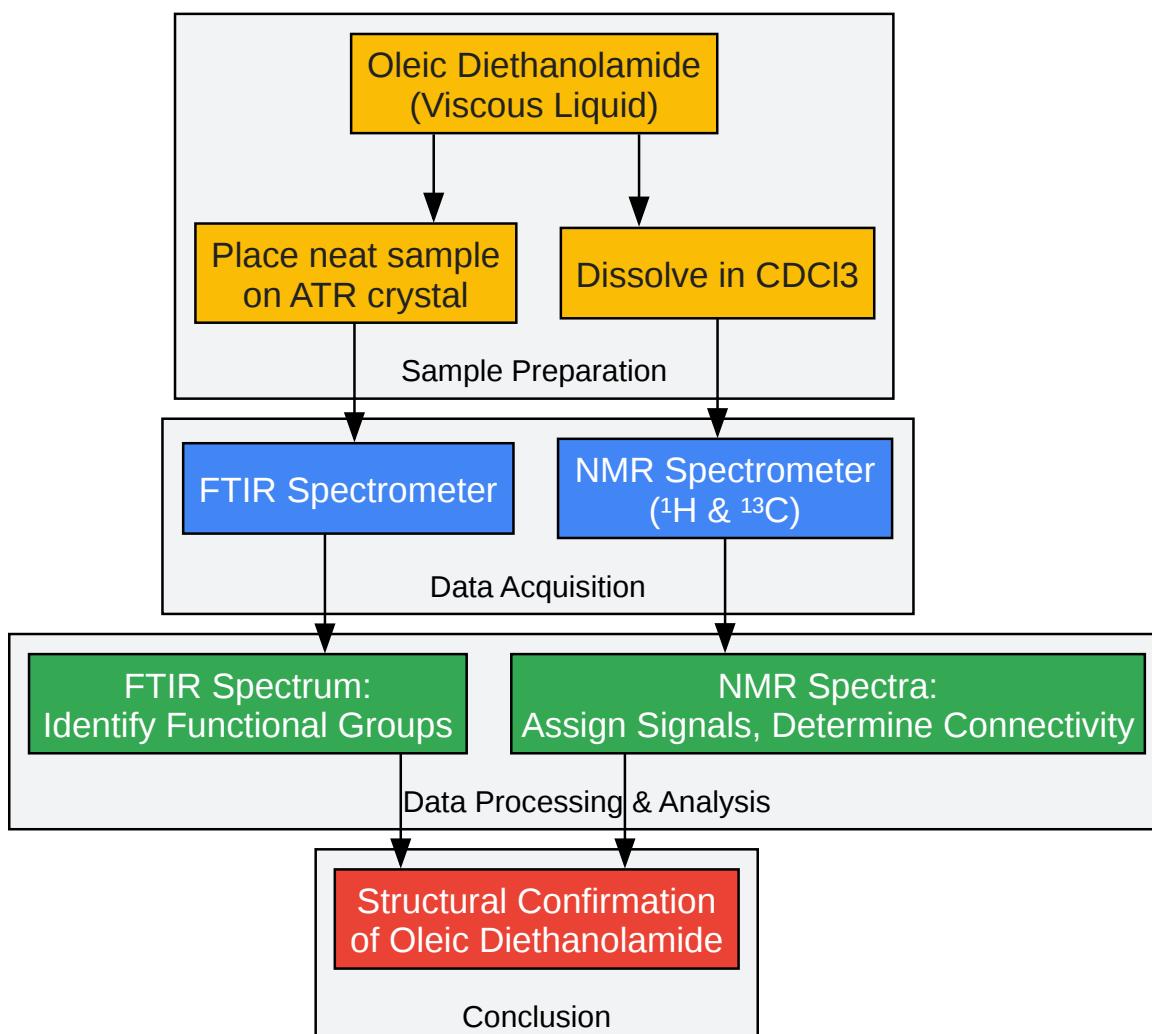


Diagram 1: Spectroscopic Analysis Workflow for Oleic Diethanolamide

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Caption: Experimental workflow for FTIR and NMR analysis.

Caption: Correlation of molecular groups to spectral data.

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